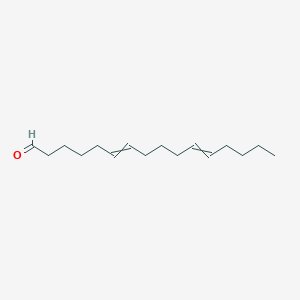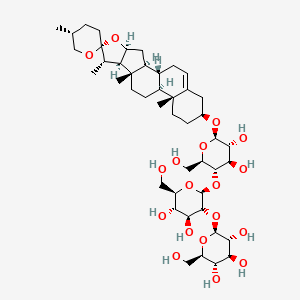![molecular formula C22H23N3 B14613214 N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline CAS No. 59528-13-1](/img/structure/B14613214.png)
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then reacted with an aromatic compound containing an electron-donating group to form the azo compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining biological specimens for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline involves its interaction with molecular targets through the azo group. The azo group can undergo reversible redox reactions, making it useful in various applications. In biological systems, it can interact with proteins and nucleic acids, altering their function and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-ethyl-4-methylbenzamide
- N-Benzyl-N-ethyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline
Uniqueness
N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability.
Propriétés
Numéro CAS |
59528-13-1 |
|---|---|
Formule moléculaire |
C22H23N3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-benzyl-N-ethyl-4-[(3-methylphenyl)diazenyl]aniline |
InChI |
InChI=1S/C22H23N3/c1-3-25(17-19-9-5-4-6-10-19)22-14-12-20(13-15-22)23-24-21-11-7-8-18(2)16-21/h4-16H,3,17H2,1-2H3 |
Clé InChI |
YGHLFJKXRFOUKQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


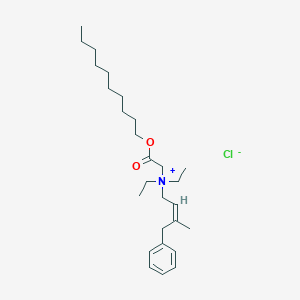
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
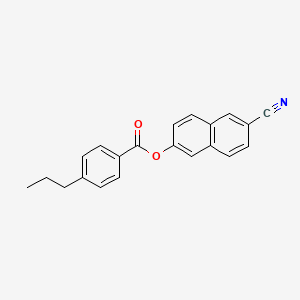
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
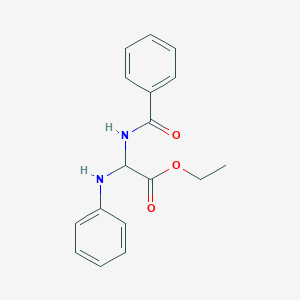

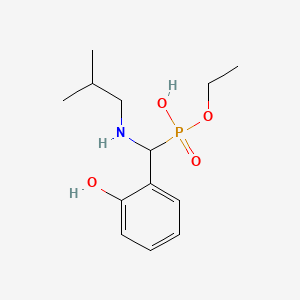
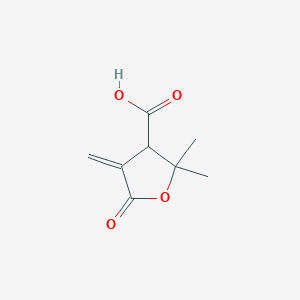
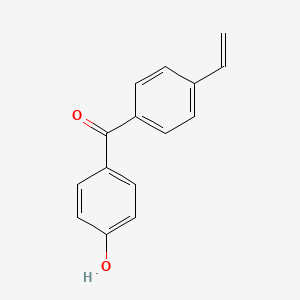
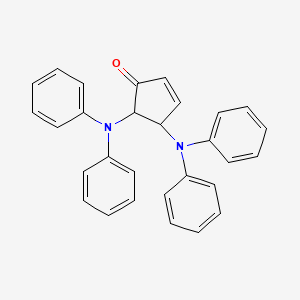
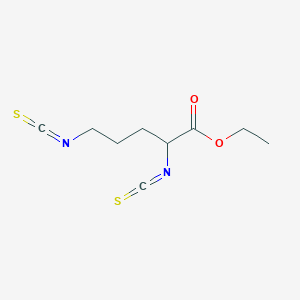
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
